An In-depth Technical Guide to 4-(4-Bromo-butoxy)-phenol (CAS 66619-92-9)
An In-depth Technical Guide to 4-(4-Bromo-butoxy)-phenol (CAS 66619-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-butoxy)-phenol is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a phenol group at one end and a bromo-butoxy chain at the other, allows for versatile chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Phenolic compounds, in general, are known for their diverse biological activities, and the strategic placement of a reactive alkyl bromide moiety enhances the utility of this scaffold.[1] This guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 4-(4-Bromo-butoxy)-phenol, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Bromo-butoxy)-phenol is essential for its handling, reaction optimization, and purification. While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structural analogues.
| Property | Value | Source/Basis |
| CAS Number | 66619-92-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₃BrO₂ | --- |
| Molecular Weight | 245.11 g/mol | --- |
| Appearance | Expected to be a solid at room temperature | Based on similar phenols |
| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |
| Melting Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General solubility of similar compounds |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of 4-(4-Bromo-butoxy)-phenol is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, hydroquinone is mono-alkylated using 1,4-dibromobutane.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis of 4-(4-Bromo-butoxy)-phenol.
Experimental Protocol: Synthesis of 4-(4-Bromo-butoxy)-phenol
This protocol is a well-established method for the mono-alkylation of hydroquinone. The use of a slight excess of 1,4-dibromobutane and controlling the reaction time are crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.2 eq.) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of hydroquinone and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-(4-Bromo-butoxy)-phenol.
Spectroscopic Characterization
The structural confirmation of 4-(4-Bromo-butoxy)-phenol is achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for the aromatic protons, the protons of the butoxy chain, and the phenolic hydroxyl proton.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Butoxy Chain Protons:
-
A triplet at approximately δ 3.9-4.1 ppm for the two protons of the -OCH₂- group adjacent to the aromatic ring.
-
A triplet at approximately δ 3.4-3.6 ppm for the two protons of the -CH₂Br group.
-
Two multiplets (quintets) in the upfield region (δ 1.8-2.2 ppm) for the four protons of the two central -CH₂- groups of the butoxy chain.
-
-
Phenolic Proton: A broad singlet, the chemical shift of which can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration, corresponding to the -OH proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon para to it will be the most upfield among the aromatic signals.
-
Butoxy Chain Carbons:
-
A signal around δ 67-69 ppm for the -OCH₂- carbon.
-
A signal around δ 33-35 ppm for the -CH₂Br carbon.
-
Two signals in the range of δ 28-30 ppm for the two central -CH₂- carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1230 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity. For C₁₀H₁₃⁷⁹BrO₂, the expected m/z would be around 244, and for C₁₀H₁₃⁸¹BrO₂, around 246.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromo-butoxy chain and cleavage of the ether linkage.
Applications in Drug Development
4-(4-Bromo-butoxy)-phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows it to act as a linker, connecting a pharmacophore containing a phenolic moiety to another part of a drug molecule via the reactive bromo-butoxy chain.
A significant application of this compound and its analogues is in the development of androgen receptor (AR) antagonists.[2] The 4-phenoxyphenol scaffold, which can be derived from precursors like 4-(4-Bromo-butoxy)-phenol, has been identified as a novel core structure for potent AR antagonists.[3] These compounds are being investigated for the treatment of prostate cancer.[2]
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway where 4-(4-Bromo-butoxy)-phenol can be utilized to synthesize a target molecule with potential therapeutic activity.
Caption: General application of 4-(4-Bromo-butoxy)-phenol in synthesis.
Safety and Handling
As a bromo- and phenol-containing compound, 4-(4-Bromo-butoxy)-phenol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(4-Bromo-butoxy)-phenol is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. A comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. With its demonstrated utility in the synthesis of androgen receptor antagonists, 4-(4-Bromo-butoxy)-phenol is poised to remain a relevant building block for the creation of novel therapeutic agents.
References
- Google Patents. A kind of synthetic method of 4 butoxy phenol.
-
PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
- Google Patents. Process for conversion of phenol to hydroquinone and quinones.
- Google Patents.
-
Organic Syntheses. p-BROMOPHENOL. [Link]
-
Jetir.org. SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. [Link]
-
Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. [Link]
-
SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
ResearchGate. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods | Request PDF. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Juniper Publishers. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]
-
PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
-
13C NMR spectroscopy • Chemical shift. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
